cis-4-Amino-1-phenylcyclohexanol alpha-ethyl-4-biphenylacetate

Description

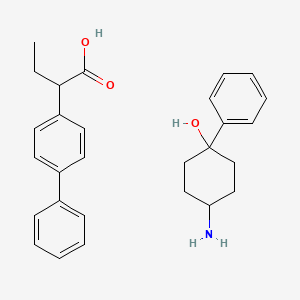

cis-4-Amino-1-phenylcyclohexanol alpha-ethyl-4-biphenylacetate is a synthetic cyclohexanol derivative characterized by a cis-configuration of the amino and phenyl substituents on the cyclohexanol ring.

Properties

CAS No. |

51171-84-7 |

|---|---|

Molecular Formula |

C28H33NO3 |

Molecular Weight |

431.6 g/mol |

IUPAC Name |

4-amino-1-phenylcyclohexan-1-ol;2-(4-phenylphenyl)butanoic acid |

InChI |

InChI=1S/C16H16O2.C12H17NO/c1-2-15(16(17)18)14-10-8-13(9-11-14)12-6-4-3-5-7-12;13-11-6-8-12(14,9-7-11)10-4-2-1-3-5-10/h3-11,15H,2H2,1H3,(H,17,18);1-5,11,14H,6-9,13H2 |

InChI Key |

ZWRDPQHFNWIGJW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O.C1CC(CCC1N)(C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-Amino-1-phenylcyclohexanol alpha-ethyl-4-biphenylacetate typically involves multiple steps, starting with the preparation of the cyclohexanol derivative. The key steps include:

Formation of 4-Amino-1-phenylcyclohexanol: This can be achieved through the reduction of 4-nitro-1-phenylcyclohexanol using a reducing agent such as lithium aluminum hydride.

Esterification: The resulting 4-amino-1-phenylcyclohexanol is then esterified with alpha-ethyl-4-biphenylacetic acid in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

cis-4-Amino-1-phenylcyclohexanol alpha-ethyl-4-biphenylacetate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary amines or alcohols.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

cis-4-Amino-1-phenylcyclohexanol alpha-ethyl-4-biphenylacetate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-4-Amino-1-phenylcyclohexanol alpha-ethyl-4-biphenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares cis-4-Amino-1-phenylcyclohexanol alpha-ethyl-4-biphenylacetate with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and biological relevance.

Structural Analogues

Key Observations :

- Synthetic Complexity: The biphenylacetate ester introduces synthetic challenges, such as regioselective esterification, which are less prominent in monoacetate or spirocyclic derivatives .

Functional Analogues

While direct pharmacological data for the target compound are absent, its structural features align with known bioactive molecules:

- Amino-Cyclohexanol Core: Shared with tramadol derivatives, which exhibit μ-opioid receptor agonism and serotonin/norepinephrine reuptake inhibition. The biphenylacetate group may modulate receptor binding kinetics compared to simpler esters .

- Biphenyl Moieties: Commonly found in nonsteroidal anti-inflammatory drugs (NSAIDs) like diflunisal. However, the absence of a carboxylic acid group in the target compound likely precludes cyclooxygenase (COX) inhibition.

Environmental and Regulatory Considerations

For example:

- Biphenylacetate Esters : Likely to exhibit higher persistence in sediment compared to methoxy-substituted analogues due to increased hydrophobicity.

- Amino Group Reactivity: May lead to hydrolysis or microbial degradation products, necessitating environmental monitoring similar to protocols for UXO constituents .

Biological Activity

Cis-4-Amino-1-phenylcyclohexanol alpha-ethyl-4-biphenylacetate (CAS Number: 51171-84-7) is a synthetic compound characterized by its unique cyclohexanol structure, which includes an amino group at the 4-position and a phenyl group at the 1-position, combined with an ethyl-biphenylacetate moiety. This structural configuration suggests potential biological activity, particularly in pharmacological applications.

The molecular formula of this compound indicates the presence of functional groups that may influence its reactivity and biological interactions. The amino and hydroxyl groups are particularly significant as they can participate in various biochemical reactions.

The mechanism of action for this compound is not fully elucidated, but it is hypothesized to involve interactions with specific receptors and enzymes. These interactions could potentially modulate signaling pathways relevant to various physiological processes.

Pharmacodynamics

Research indicates that compounds similar to cis-4-Amino-1-phenylcyclohexanol have shown promise in influencing receptor selectivity and activity. For instance, studies on related compounds have demonstrated their ability to act as agonists or antagonists at specific receptors, such as melanocortin receptors, which play a role in energy homeostasis and metabolism .

Case Studies

- Receptor Interaction : A study involving linear pentapeptides containing 1-amino-4-phenylcyclohexane derivatives revealed significant agonist selectivity for human melanocortin receptor 4 (hMC4R) over other melanocortin receptors . This suggests that modifications in the cyclohexanol structure can lead to enhanced biological activity.

- Antidepressant Potential : Variations in the side chains of similar compounds have been linked to antidepressant activity, indicating that this compound may also possess mood-modulating properties due to its structural features .

Comparative Analysis

A comparative analysis with similar compounds highlights the unique characteristics of this compound:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Cis-4-Amino-1-cyclohexanol | Cyclohexanol with amino group | Potential antidepressant activity |

| Trans-4-Amino-1-cyclohexanol | Similar structure but different stereochemistry | May exhibit different biological activity |

| 4-Amino-N,N-dimethylcyclohexanecarboxamide | Contains dimethylamine moiety | Different functional groups affecting solubility |

| 1-(2-Hydroxyethyl)-4-amino-cyclohexane | Hydroxyethyl substitution on cyclohexane | Variations in side chains altering biological activity |

Potential Applications

The unique combination of structural features in this compound suggests several potential applications:

- Pharmaceutical Development : Due to its possible antidepressant and receptor-modulating properties, this compound could be explored for developing new medications targeting mood disorders.

- Biochemical Probes : It may serve as a valuable tool in studying receptor interactions and cellular signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.